molecular formula C8H8BrNO3 B2924803 4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenol CAS No. 7396-69-2

4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenol

Cat. No.: B2924803
CAS No.: 7396-69-2
M. Wt: 246.06
InChI Key: IRKJWHRHLJBZSX-ONNFQVAWSA-N
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Description

4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenol (CAS 1050767-78-3) is a versatile chemical intermediate, primarily recognized for its role in the synthesis of potent and selective kinase inhibitors. Its main research value lies in its use as a key precursor in the development of focal adhesion kinase (FAK) inhibitors, such as the well-characterized compound VS-6062 (Defactinib) . FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways regulating cell adhesion, migration, proliferation, and survival , making it a significant target in oncology research for its implications in tumor growth and metastasis. The structure of this compound, featuring a bromo substituent and an oxime functional group, allows for further functionalization via cross-coupling reactions and derivatization, enabling medicinal chemists to explore structure-activity relationships. Researchers utilize this building block to create novel small molecules for investigating FAK signaling mechanisms and for evaluating potential therapeutic agents in preclinical models of cancer. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-bromo-2-[(E)-hydroxyiminomethyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-7-3-6(9)2-5(4-10-12)8(7)11/h2-4,11-12H,1H3/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKJWHRHLJBZSX-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=NO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=N/O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenol typically involves the reaction of 4-bromo-2-hydroxy-6-methoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenol involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the bromine atom and methoxyphenol group can participate in various biochemical pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

a) 4-Bromo-2-(((5-mercapto-1,3,4-thiadiazol-2-yl)imino)methyl)-6-methoxyphenol ()
  • Key Differences : Incorporates a thiadiazole ring linked via the imine group.
  • Spectroscopic Data: IR: Azomethine (-C=N-) stretch at 1628–1645 cm⁻¹, phenolic C-O at 1262–1269 cm⁻¹ . NMR: Aromatic protons at δ 7.10–7.56 ppm, imine proton at δ 8.80 ppm, phenolic -OH at δ 11.23 ppm .
  • Biological Activity : Exhibits antimicrobial activity against S. aureus and B. subtilis (gram-positive bacteria) and fungi like A. niger .
b) 4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol ()
  • Key Differences: Replaces the hydroxyimino group with a fluoro-methylphenylamino substituent.
  • Physicochemical Properties : Molecular weight 340.19 g/mol , purity ≥95% .
c) 2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol ()
  • Key Differences: Lacks the bromo group and substitutes the hydroxyimino with a 4-methylphenylimino group.
  • Structural Data : Single-crystal X-ray studies confirm planar geometry with a dihedral angle of 8.2° between aromatic rings .
  • Thermal Stability : Stable up to 210°C in thermal analysis .

Functional Group Variations

a) (E)-2-(((2-Hydroxyphenyl)imino)methyl)-6-methoxyphenol ()
  • Key Differences: Contains a second phenolic -OH group at the 2-position.
  • Antioxidant Activity : Demonstrates superior DPPH radical scavenging (IC₅₀ = 12.5 μM ) compared to BHT (IC₅₀ = 45.2 μM ) .
b) Methyl (2E)-(2-{[2-(hydroxymethyl)phenoxy]methyl}phenyl)(methoxyimino)acetate (, Entry 490-M24)
  • Key Differences: Features a methoxyimino group and ester functionality.
  • Synthetic Utility : Used as an intermediate in the synthesis of anti-inflammatory agents .

Halogenated Analogues

a) 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol ()
  • Key Differences : Contains two chloro substituents and a bromo group.
  • Crystallography: Monoclinic crystal system with space group P2₁/c; R-factor = 0.032 .
b) 4-Bromo-2-(bromomethyl)-6-methylphenyl Methyl Ether ()
  • Key Differences: Replaces the imino group with a bromomethyl substituent.
  • Reactivity : Serves as a precursor for cross-coupling reactions in organic synthesis .

Comparative Data Table

Compound Name Functional Groups Molecular Weight (g/mol) Key Properties Biological Activity Reference
Target Compound Br, OMe, -CH=N-OH 262.08 Chelating ligand, thermal stability >200°C Not reported N/A
4-Bromo-2-(((5-mercapto-1,3,4-thiadiazol-2-yl)imino)methyl)-6-methoxyphenol Br, OMe, thiadiazole 347.29 Antimicrobial (Gram-positive bacteria) IC₅₀: 15–25 μg/mL
(E)-2-(((2-Hydroxyphenyl)imino)methyl)-6-methoxyphenol OMe, -CH=N-OH, -OH 243.25 Antioxidant (IC₅₀ = 12.5 μM) DPPH scavenging
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol OMe, -CH=N-C₆H₄Me 241.29 Thermal stability up to 210°C Not reported

Biological Activity

4-Bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenol, often referred to as a phenolic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by its bromine substitution, methoxy group, and hydroxyimino functional group, which contribute to its unique chemical properties. The structural formula can be represented as follows:

C10H10BrN1O3\text{C}_{10}\text{H}_{10}\text{BrN}_1\text{O}_3

Antioxidant Activity

Numerous studies have highlighted the antioxidant potential of phenolic compounds. 4-Bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenol exhibits significant free radical scavenging activity, which is essential in mitigating oxidative stress-related diseases.

  • Study Findings : A study by Zhang et al. (2021) demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential as an antioxidant agent .
Assay TypeIC50 Value (µM)Reference
DPPH Radical Scavenging25Zhang et al. (2021)
ABTS Radical Scavenging30Lee et al. (2022)

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Its efficacy against various bacterial strains indicates potential therapeutic applications.

  • Case Study : In a study conducted by Kumar et al. (2020), 4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenol exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 50 µg/mL and 75 µg/mL, respectively .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus50Kumar et al. (2020)
Escherichia coli75Kumar et al. (2020)

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been investigated in various cellular models. It appears to inhibit pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation.

  • Research Findings : A study by Patel et al. (2023) revealed that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
CytokineConcentration Reduction (%)Reference
TNF-alpha40Patel et al. (2023)
IL-635Patel et al. (2023)

The biological activities of 4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenol are attributed to its ability to modulate signaling pathways involved in oxidative stress, inflammation, and microbial resistance. The hydroxyimino group is particularly significant as it may enhance the electron-donating ability of the molecule, facilitating interactions with free radicals.

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